molecular formula C19H17NO2S B300539 3-(4-Methylbenzyl)-5-(2-methylbenzylidene)-1,3-thiazolidine-2,4-dione

3-(4-Methylbenzyl)-5-(2-methylbenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B300539
M. Wt: 323.4 g/mol
InChI Key: WACKEHFXEFWXQY-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylbenzyl)-5-(2-methylbenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic compound that belongs to the thiazolidinedione class of drugs. It is commonly referred to as "MMBT" and has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of MMBT is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. Activation of PPARγ leads to the upregulation of genes involved in glucose and lipid metabolism, as well as the downregulation of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
MMBT has been shown to have a number of biochemical and physiological effects in various cell types and animal models. These include the induction of apoptosis, inhibition of angiogenesis, improvement of insulin sensitivity, reduction of blood glucose levels, and reduction of pro-inflammatory cytokine production.

Advantages and Limitations for Lab Experiments

The advantages of using MMBT in lab experiments include its potent activity and selectivity for PPARγ, as well as its ability to induce apoptosis and inhibit angiogenesis in cancer cells. However, one limitation of using MMBT in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on MMBT. One area of interest is the development of more potent and selective PPARγ agonists based on the structure of MMBT. Another area of interest is the investigation of MMBT's potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, further research is needed to fully elucidate the mechanism of action of MMBT and its effects on various cell types and physiological systems.

Synthesis Methods

The synthesis of MMBT can be achieved through a multi-step process involving the reaction of 4-methylbenzaldehyde with 2-methylbenzaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then reacted with thiosemicarbazide to form the thiazolidine-2,4-dione ring system.

Scientific Research Applications

MMBT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, MMBT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, MMBT has been shown to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, MMBT has been shown to reduce the production of pro-inflammatory cytokines.

properties

Product Name

3-(4-Methylbenzyl)-5-(2-methylbenzylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H17NO2S

Molecular Weight

323.4 g/mol

IUPAC Name

(5E)-3-[(4-methylphenyl)methyl]-5-[(2-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H17NO2S/c1-13-7-9-15(10-8-13)12-20-18(21)17(23-19(20)22)11-16-6-4-3-5-14(16)2/h3-11H,12H2,1-2H3/b17-11+

InChI Key

WACKEHFXEFWXQY-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=CC=C3C)/SC2=O

SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=C3C)SC2=O

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=C3C)SC2=O

Origin of Product

United States

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